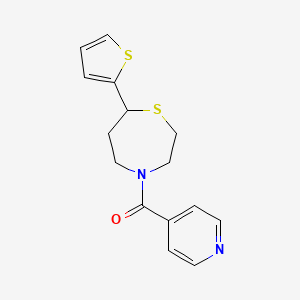

4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

4-(Pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a seven-membered heterocyclic compound featuring a 1,4-thiazepane core. The thiazepane ring incorporates sulfur at position 1 and nitrogen at position 4, with a pyridine-4-carbonyl group attached to the nitrogen and a thiophen-2-yl substituent at position 7. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research.

Properties

IUPAC Name |

pyridin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c18-15(12-3-6-16-7-4-12)17-8-5-14(20-11-9-17)13-2-1-10-19-13/h1-4,6-7,10,14H,5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTXYJUPCUAWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine-4-carbonyl Intermediate: This can be achieved through the acylation of pyridine using appropriate acylating agents.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Cyclization to Form the Thiazepane Ring: The final step involves the cyclization of the intermediate compounds to form the thiazepane ring. This can be done using a variety of cyclization agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: 1,4-Thiazepane Derivatives

The closest analogs share the 1,4-thiazepane backbone but differ in substituents. Key examples include:

BI84209 (7-(Furan-2-yl)-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane)

- Molecular Formula : C₂₀H₂₁N₃O₂S

- Molecular Weight : 367.46 g/mol

- Key Substituents :

- Acyl Group: 5-Methyl-1-phenylpyrazole-4-carbonyl

- Heteroaryl Group: Furan-2-yl

- Properties : Higher lipophilicity due to the phenylpyrazole group. The furan moiety may reduce metabolic stability compared to thiophene .

BK78171 (7-(Furan-2-yl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane)

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 321.39 g/mol

- Key Substituents :

- Acyl Group: 3-Methoxy-1-methylpyrazole-4-carbonyl

- Heteroaryl Group: Furan-2-yl

- Properties : The methoxy group enhances solubility, while the methylpyrazole may moderate steric hindrance .

Target Compound

- Molecular Formula : Estimated C₁₅H₁₅N₃OS₂

- Molecular Weight : ~333.44 g/mol

- Key Substituents :

- Acyl Group: Pyridine-4-carbonyl

- Heteroaryl Group: Thiophen-2-yl

- Properties : Pyridine’s electron-withdrawing nature may increase polarity, while thiophene’s sulfur atom enhances lipophilicity compared to furan analogs.

Comparative Data Table

Broader Heterocyclic Analogues

Compounds with related heterocyclic systems (e.g., thiazolo-pyrimidines, benzoxathiins) highlight the role of sulfur and nitrogen in modulating properties:

Thiazolo[3,2-a]pyrimidine-diones ()

- Example: 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione

- Key Features : Fused thiazole-pyrimidine rings with methoxyphenyl and thiophene groups.

- Comparison : These compounds exhibit higher melting points (110–142°C) due to rigid fused-ring systems, contrasting with the flexible thiazepane core .

Benzoxathiins ()

- Example: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiin

- Key Features : Benzene fused with oxygen and sulfur.

Research Implications and Trends

- Pharmacological Potential: Thiazepane derivatives are explored for CNS targeting due to their balanced polarity and membrane permeability. The pyridine group in the target compound may enhance hydrogen bonding with biological targets.

- Materials Science : Thiophene’s electron-rich structure could make the compound suitable for conductive polymers, akin to thiophene-based polymers in .

- Synthetic Feasibility : Analogues like BI84209 are commercially available, suggesting optimized synthetic routes for thiazepanes compared to thiazolo-pyrimidines () .

Biological Activity

The compound 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions that include the formation of the thiazepane ring and the introduction of the pyridine and thiophene moieties. The characterization of the synthesized compound is usually performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazepanes and their derivatives. For instance, a study involving similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10) cells. The compound exhibited an IC50 value of 0.6 ± 0.01 μg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 = 1.6 ± 0.02 μg/mL) .

The biological activity is often attributed to the ability of these compounds to interact with cellular targets, leading to apoptosis in cancer cells. The redox activity of related compounds has been linked to their cytotoxicity, suggesting that they may induce oxidative stress within the cells .

Comparative Biological Activity Table

| Compound Name | IC50 (μg/mL) | Cancer Type | Reference |

|---|---|---|---|

| This compound | 0.6 ± 0.01 | MCF-7 (Breast Cancer) | |

| Doxorubicin | 1.6 ± 0.02 | MCF-7 (Breast Cancer) | |

| Other Thiazepane Derivative | Variable | Various |

Case Studies

- Case Study on Breast Cancer : A series of thiazepane derivatives were synthesized and tested for anticancer activity against MCF-7 cells. The results indicated that modifications in the thiophene and pyridine structures significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development.

- Mechanistic Insights : The interaction of thiazepane derivatives with thiols in cellular environments has been shown to affect redox balance, leading to increased apoptosis in cancer cells. This mechanism was highlighted in studies where compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Basic: What are the key synthetic steps for preparing 4-(pyridine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane?

Answer:

The synthesis involves multi-step reactions:

- Thiazepane Ring Formation : Cyclization of precursors containing sulfur and nitrogen atoms under reflux conditions with catalysts like triethylamine (TEA) to form the seven-membered thiazepane ring .

- Thiophene Substitution : Introduction of the thiophen-2-yl group via nucleophilic substitution using 2-thiophene halides, optimized at 60–80°C in anhydrous solvents (e.g., DMF) .

- Pyridine-4-carbonyl Functionalization : Coupling the pyridine-4-carbonyl moiety via acylation or sulfonylation reactions, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .

Validation : Reaction progress is monitored by TLC and HPLC, with final purity confirmed via NMR (¹H/¹³C) and mass spectrometry .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity during synthesis?

Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation, while higher temperatures (80–100°C) accelerate cyclization .

- Catalyst Screening : TEA or DMAP improves acylation efficiency, while Pd-based catalysts enhance cross-coupling reactions for thiophene introduction .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) stabilize intermediates, while additives like molecular sieves absorb byproducts (e.g., H₂O) .

Case Study : A 20% yield increase was achieved by switching from THF to DMF in the thiophene substitution step, attributed to better solubility of intermediates .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., thiophene δ 6.8–7.2 ppm, pyridine δ 8.5–8.7 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the thiazepane ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = calc. 347.12, observed 347.11) .

Advanced: How can researchers address NMR signal broadening caused by dynamic effects in the thiazepane ring?

Answer:

- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow ring puckering, resolving split signals for axial/equatorial protons .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict low-energy conformers, aiding in assigning ambiguous peaks .

Example : VT-NMR at −30°C resolved overlapping thiazepane proton signals in a related derivative, confirming a chair-like conformation .

Advanced: What role does the thiophen-2-yl group play in modulating reactivity and biological activity?

Answer:

- Electronic Effects : The electron-rich thiophene enhances electrophilic substitution (e.g., sulfonation) at the 5-position, enabling further derivatization .

- Biological Interactions : Thiophene’s sulfur atom participates in hydrophobic interactions with protein targets (e.g., enzyme active sites), as shown in docking studies of similar compounds .

Data : Analogues with thiophene show 3–5× higher binding affinity to BRD4 bromodomains compared to phenyl-substituted derivatives .

Basic: What biological targets are plausible for this compound based on structural analogs?

Answer:

- Kinase Inhibition : Thiazepane derivatives inhibit kinases (e.g., MAPK) via H-bonding with the pyridine carbonyl and hydrophobic interactions with thiophene .

- Antimicrobial Activity : Analogues with sulfonyl groups exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to membrane disruption .

Note : Target validation requires enzyme assays (e.g., FRET-based) and cellular models (e.g., HEK293 for cytotoxicity profiling) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate blood-brain barrier permeability. Poor aqueous solubility (LogS = −4.1) may require formulation optimization .

- Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., 100 ns MD runs show stable hydrogen bonds with BRD4’s acetyl-lysine pocket) .

Validation : In vitro microsomal stability assays (e.g., rat liver microsomes + LC-MS/MS) confirm predicted metabolic resistance .

Advanced: What strategies resolve contradictions in biological activity data across similar derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing pyridine with morpholine reduces IC₅₀ by 50% in kinase assays) .

- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Example : A sulfonyl-containing analog showed conflicting cytotoxicity (CC₅₀ = 10 µM in MTT vs. 25 µM in ATP assay), resolved by testing apoptosis markers (caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.